Norpandamarilactonine B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Norpandamarilactonine B is a natural product found in Pandanus amaryllifolius with data available.

Aplicaciones Científicas De Investigación

Structural Characteristics

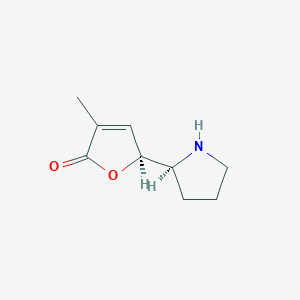

Norpandamarilactonine B contains a pyrrolidinyl-R, -unsaturated γ-lactone moiety, which is significant for its biological properties. The compound has been synthesized using various methods, including diastereoselective synthesis techniques that enhance its optical purity and yield .

Antimicrobial Properties

Research indicates that extracts containing this compound exhibit antimicrobial activity against various pathogens. For instance, studies on the alkaloid composition of Pandanus amaryllifolius have shown significant antimicrobial effects against Gram-positive bacteria . The minimum inhibitory concentrations (MIC) of these extracts suggest that this compound could be a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In vitro studies have demonstrated that alkaloid fractions from Pandanus species, including this compound, possess anti-inflammatory properties. These compounds have been evaluated for their ability to inhibit inflammatory mediators, making them potential therapeutic agents in treating inflammatory diseases .

Anticancer Potential

This compound has shown selective antiproliferative activity against certain cancer cell lines, particularly non-hormone-dependent breast cancer cells. This activity suggests that the compound may contribute to the development of novel anticancer therapies .

Synthetic Applications

The synthesis of this compound has been a focal point in organic chemistry due to its complex structure and potential as a precursor for other bioactive compounds. The use of ring-closing metathesis (RCM) has been particularly effective in producing this compound with high diastereoselectivity . This synthetic versatility allows for modifications that can enhance its pharmacological profiles.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

Análisis De Reacciones Químicas

Diastereoselectivity in RCM Reactions

The stereochemical outcome of the RCM steps is influenced by:

-

Substrate geometry : The tetraene derivative’s pre-organized conformation directs ring closure.

-

Catalyst choice : While specific catalysts are not detailed in the provided sources, Grubbs-type catalysts are commonly employed for such transformations .

-

Temperature and solvent : Optimized conditions minimize side reactions and enhance selectivity .

Conversion to Pandamarilactonine-A

Norpandamarilactonine B serves as a precursor to pandamarilactonine-A , a structurally related alkaloid with reported bioactivity:

-

Deprotection : The Boc group is removed under acidic conditions.

-

Lactam formation : Spontaneous cyclization forms the fused lactam-lactone system .

Alternative Synthetic Routes

Vinylogous Mannich reactions have been utilized for synthesizing Pandanus alkaloids, including this compound . This method involves:

-

Coupling of furan derivatives with iminium ions.

-

Stereoselective construction of the pyrrolidine ring.

Key Reaction Parameters and Outcomes

The table below summarizes critical reaction steps and conditions:

Propiedades

Fórmula molecular |

C9H13NO2 |

|---|---|

Peso molecular |

167.2 g/mol |

Nombre IUPAC |

(2S)-4-methyl-2-[(2S)-pyrrolidin-2-yl]-2H-furan-5-one |

InChI |

InChI=1S/C9H13NO2/c1-6-5-8(12-9(6)11)7-3-2-4-10-7/h5,7-8,10H,2-4H2,1H3/t7-,8-/m0/s1 |

Clave InChI |

LJJVKZSKPLBBSU-YUMQZZPRSA-N |

SMILES isomérico |

CC1=C[C@H](OC1=O)[C@@H]2CCCN2 |

SMILES canónico |

CC1=CC(OC1=O)C2CCCN2 |

Sinónimos |

nor-pandamarilactonine B norpandamarilactonine B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.